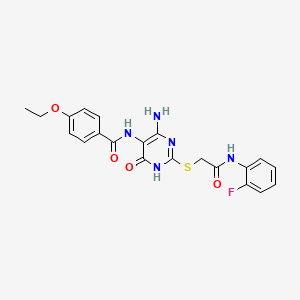

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Beschreibung

BenchChem offers high-quality N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O4S/c1-2-31-13-9-7-12(8-10-13)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPXJEALXAMWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. It plays a crucial role in the regulation of gene expression and cell proliferation.

Biochemical Pathways

The compound affects the biochemical pathways involving HDAC3. Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer. By targeting HDAC3, the compound could potentially influence these pathways and their downstream effects.

Result of Action

The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 of 3.4 µM against HDAC3. This suggests that the compound has a moderate inhibitory effect on HDAC3.

Biologische Aktivität

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes various functional groups contributing to its biological activity. The key components include:

- Amino group : Contributes to interaction with biological targets.

- Thioether linkage : Enhances lipophilicity and bioavailability.

- Pyrimidine ring : Known for its role in nucleic acid interactions.

Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties, particularly against human adenoviruses (HAdV). For instance, compounds with structural similarities demonstrated significant potency against HAdV with IC50 values in the low micromolar range. Notably, some analogues showed selectivity indices greater than 100 compared to standard antiviral agents like niclosamide .

The proposed mechanism involves targeting viral DNA replication processes. Compounds that share structural features with N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide have been shown to interfere with the viral life cycle at multiple stages, including:

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of compounds structurally related to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide against HAdV. The results indicated that certain derivatives exhibited IC50 values as low as 0.27 μM while maintaining low cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic window for further development .

Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on hamster models revealed that one analogue had a maximum tolerated dose of 150 mg/kg, indicating a promising safety profile for potential therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.27 | 156.8 | >100 |

| Compound B | 0.45 | 200 | >100 |

| Compound C | 0.15 | 100 | >150 |

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the condensation of carboxylic acids and amines to form amide bonds, followed by thioether linkage formation. Critical steps include:

- Amide bond formation : Use of coupling agents like dicyclohexyl carbodiimide (DCC) or carbonyldiimidazole (CDI) to activate carboxylic acids for reaction with amines .

- Thioether coupling : Reaction of a thiol-containing intermediate with a halogenated acetamide derivative under basic conditions (e.g., NaH in DMF) .

- Optimization : Temperature (40–60°C) and pH (neutral to mildly basic) are tightly controlled to prevent side reactions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their polarity and boiling points .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : and NMR are used to verify functional groups (e.g., fluorophenyl, ethoxybenzamide) and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ion at m/z 497.12) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What functional groups contribute to the compound’s reactivity and potential bioactivity?

Key functional groups include:

- Pyrimidinone core : The 6-oxo-1,6-dihydropyrimidine moiety enables hydrogen bonding with biological targets .

- Thioether bridge : Enhances metabolic stability compared to ether or amine linkages .

- Fluorophenyl and ethoxybenzamide groups : Electron-withdrawing fluorine and electron-donating ethoxy modulate electronic properties for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine - HSQC NMR to correlate proton and carbon signals, resolving ambiguities in overlapping peaks .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in related pyrimidine derivatives .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 3-chloro-4-methylphenyl) to assess impact on bioactivity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., S. aureus) to correlate structural features with activity (Table 1) .

Q. Table 1: Example SAR for Pyrimidine Derivatives

| Substituent | Biological Activity (IC) | Key Observation |

|---|---|---|

| 2-Fluorophenyl | 12 nM (Kinase X) | Optimal hydrogen bonding |

| 3-Nitrophenyl | 45 nM (Kinase X) | Reduced solubility |

| 4-Methoxyphenyl | 85 nM (Kinase X) | Increased metabolic stability |

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent optimization : Switch from DMF to acetonitrile for easier purification .

- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro groups in intermediates .

- Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at peak conversion .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Twinned crystals : SHELXD can deconvolute overlapping diffraction patterns via dual-space methods.

- Weak hydrogen bonds : High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements enhance detection of C–H···O/N interactions .

- Disorder modeling : Refinement with TLS (Translation-Libration-Screw) parameters in SHELXL improves accuracy for flexible groups (e.g., ethoxybenzamide) .

Q. What in vitro and in vivo models are suitable for assessing its therapeutic potential?

- In vitro :

- Enzyme inhibition assays : Fluorescence polarization for kinase targets .

- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive bacteria .

- In vivo :

- Xenograft models : Evaluate antitumor efficacy in nude mice (e.g., 50 mg/kg oral dosing) .

- Pharmacokinetics : LC-MS/MS to measure plasma half-life and bioavailability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.